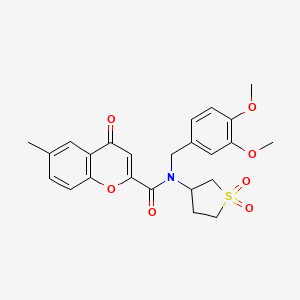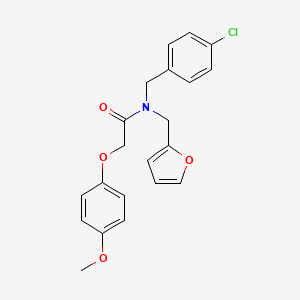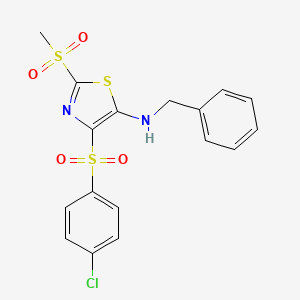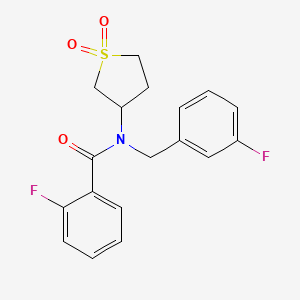![molecular formula C21H28N2O2 B11406347 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide](/img/structure/B11406347.png)
4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring, an oxazole ring, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the attachment of the butyl group and the cyclohexane-1-carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the cyclohexane-1-carboxamide moiety can interact with enzymes, receptors, or other proteins, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide
- 4-butyl-N-[(3-methylphenyl)methyl]aniline
Uniqueness
4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-16-8-12-18(13-9-16)21(24)22-20-14-19(23-25-20)17-10-6-15(2)7-11-17/h6-7,10-11,14,16,18H,3-5,8-9,12-13H2,1-2H3,(H,22,24) |
InChI Key |
WDMRLGBVCMJGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11406267.png)
![1-(2-chlorophenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406281.png)



![2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11406313.png)
![3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406316.png)

![5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11406325.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11406331.png)
![{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone](/img/structure/B11406334.png)


